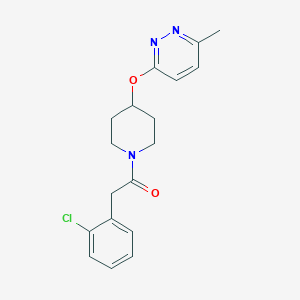![molecular formula C16H19NO2 B2604171 {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine CAS No. 1095149-42-0](/img/structure/B2604171.png)
{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine is a chemical compound with the CAS Number: 1095149-42-0 . It has a molecular weight of 257.33 . The IUPAC name for this compound is [2-(2-methoxy-4-methylphenoxy)phenyl]-N-methylmethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19NO2/c1-12-8-9-15(16(10-12)18-3)19-14-7-5-4-6-13(14)11-17-2/h4-10,17H,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.33 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .
Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides to Soil and Organic Matter
Research into the sorption of phenoxy herbicides, such as 2,4-D (a compound related to the query chemical by its phenoxy group), to soil, organic matter, and minerals provides insight into environmental interactions of similar compounds. These studies reveal that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, highlighting the importance of soil composition in determining the environmental fate of such chemicals (Werner, Garratt, & Pigott, 2012).
Chemistry of Pyrazoline Derivatives
The reactivity and application of pyrazoline derivatives in synthesizing heterocyclic compounds offer insights into the synthetic versatility of chemicals structurally related to the query compound. These compounds serve as building blocks for creating a diverse range of heterocycles, showcasing their significance in medicinal chemistry and potential for generating novel therapeutic agents (Gomaa & Ali, 2020).
Analysis of Heterocyclic Aromatic Amines
The analytical techniques developed for quantifying heterocyclic aromatic amines and their metabolites in biological matrices underline the importance of understanding the biological impacts of such compounds. These studies are crucial for assessing exposure risks and elucidating the metabolism pathways of carcinogenic compounds found in cooked foods (Teunissen et al., 2010).
Hydroaminomethylation of Oleochemicals
Investigations into the hydroaminomethylation (HAM) of vegetable oils explore the functionalization of alkyl chains with amines, demonstrating the utility of such reactions in producing bio-based compounds with industrial applications. This research area highlights the potential for incorporating amine functionalities into bio-derived materials for polymer chemistry and surface-active agents (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical scaffolds, such as 4-methyl-2,6-diformylphenol, for detecting various analytes, demonstrates the importance of chemical functional groups in designing sensors. This research area provides insights into how modifications of chemical structures can lead to selective and sensitive detection tools for environmental and biological applications (Roy, 2021).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Mecanismo De Acción
Mode of Action
It’s known that secondary amines like this compound can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Secondary amines are known to be important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
Propiedades
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-8-9-15(16(10-12)18-3)19-14-7-5-4-6-13(14)11-17-2/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYYRDCJKBIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2CNC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

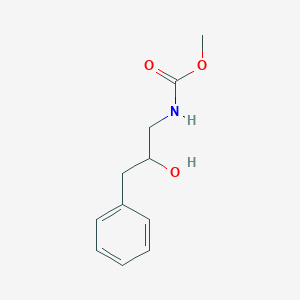
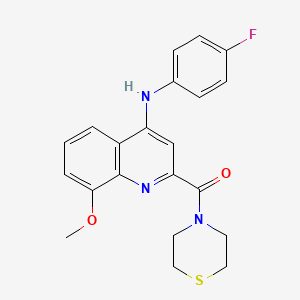
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2604092.png)
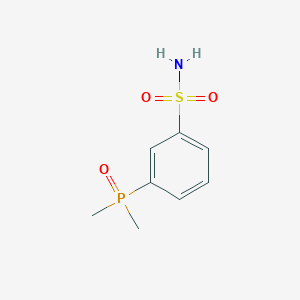
![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)
![ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2604097.png)
![N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2604098.png)

![(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2604103.png)
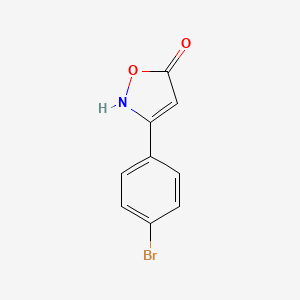
![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)
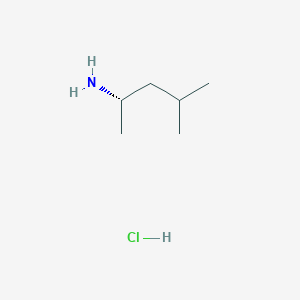
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)
